Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Ilaprazole , belongs to the class of proton pump inhibitors (PPIs). These compounds interfere with the proton pumps in gastric wall cells, effectively reducing gastric acid secretion. Among PPIs, Ilaprazole exhibits the most potent inhibitory effect on acid production .
Preparation Methods
Synthetic Routes: Ilaprazole can be synthesized through several routes. One common method involves the reaction of 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-1H-benzimidazole with appropriate reagents. The detailed synthetic pathway includes the following steps:
Sulfoxidation: The starting material undergoes sulfoxidation to form the sulfoxide intermediate.
Cyclization: The sulfoxide intermediate cyclizes to yield Ilaprazole.
Industrial Production: In industrial settings, Ilaprazole is produced using optimized processes that ensure high yield and purity. These methods involve large-scale synthesis and purification steps.
Chemical Reactions Analysis
Types of Reactions: Ilaprazole participates in various chemical reactions, including:
Oxidation: Sulfoxidation during synthesis.
Substitution: Cyclization step.
Reduction: Notably, Ilaprazole does not directly undergo reduction reactions.
Sulfoxidation: Typically performed using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Cyclization: Acidic conditions (e.g., Lewis acids) facilitate the cyclization process.
Major Products: The primary product of Ilaprazole synthesis is the target compound itself—Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate.
Scientific Research Applications
Ilaprazole finds applications in various fields:
Gastroenterology: Used to treat gastric ulcers, gastritis, and gastroesophageal reflux disease (GERD).
Anti-Helicobacter pylori Activity: Effective against H. pylori infections.
Pharmacokinetics Studies: Investigated for its absorption, distribution, metabolism, and excretion.
Mechanism of Action
Ilaprazole is an irreversible proton pump inhibitor. Upon oral administration, it selectively enters gastric wall cells and converts to an active metabolite. This metabolite covalently binds to cysteine residues on the H+/K±ATPase enzyme, irreversibly inhibiting its activity. Consequently, gastric acid secretion is suppressed .
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H18N2O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-14-11-12-26-19(13-14)27-21(15-7-9-16(10-8-15)25(30)31-2)20-22(28)17-5-3-4-6-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3 |
InChI Key |
QRFACCULVGLFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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